

# Application Note: Synthesis of Fenticonazole Nitrate Utilizing p-(Phenylthio)benzyl alcohol

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## Compound of Interest

Compound Name: *p*-(Phenylthio)benzyl alcohol

Cat. No.: B119508

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fenticonazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, widely utilized for the treatment of superficial mycoses, particularly vaginal candidiasis.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby compromising the membrane's integrity and leading to cell death.[2] The synthesis of this active pharmaceutical ingredient (API) is a multi-step process where **p-(phenylthio)benzyl alcohol** serves as a key intermediate. This document provides detailed protocols for the synthesis of Fenticonazole nitrate, focusing on the conversion of **p-(phenylthio)benzyl alcohol** to the final product, and presents relevant chemical data for researchers in drug development.

## Key Intermediate: p-(Phenylthio)benzyl alcohol

**p-(Phenylthio)benzyl alcohol** is a crucial building block in the synthesis of Fenticonazole nitrate.[3] Its chemical properties are summarized in the table below.

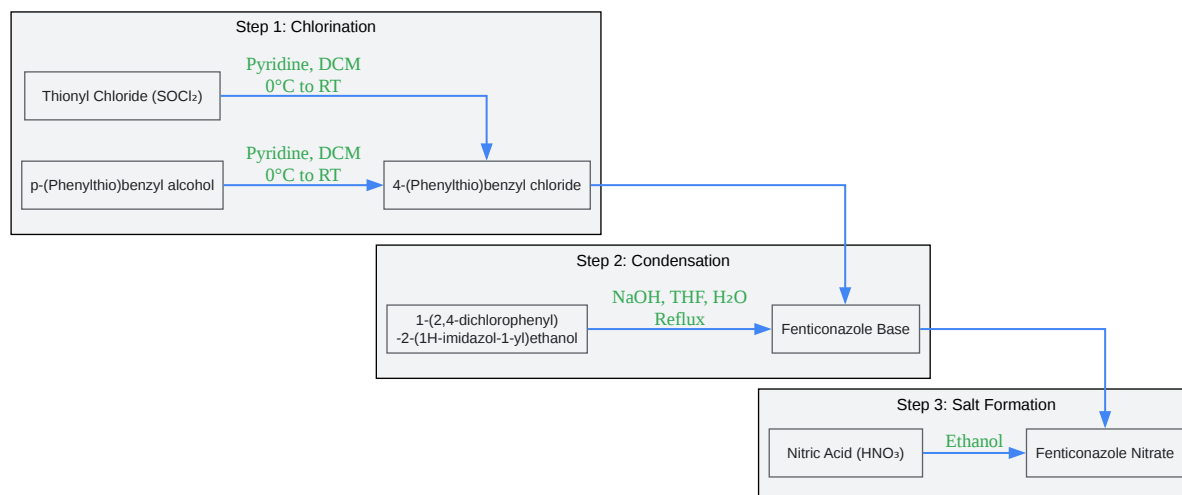
| Property          | Value                              | References   |
|-------------------|------------------------------------|--------------|
| CAS Number        | 6317-56-2                          | [4][5][6]    |
| Molecular Formula | C <sub>13</sub> H <sub>12</sub> OS | [4][5][6][7] |
| Molecular Weight  | 216.30 g/mol                       | [6][7]       |
| Appearance        | Pale beige solid                   | [4][6]       |
| Melting Point     | 46-48°C                            | [3][4][6]    |
| Boiling Point     | 390.2°C at 760 mmHg                | [4][6]       |
| Density           | 1.21 g/cm <sup>3</sup>             | [4][6]       |

## Synthetic Pathway and Experimental Workflow

The synthesis of Fenticonazole nitrate from **p-(phenylthio)benzyl alcohol** involves a three-step process:

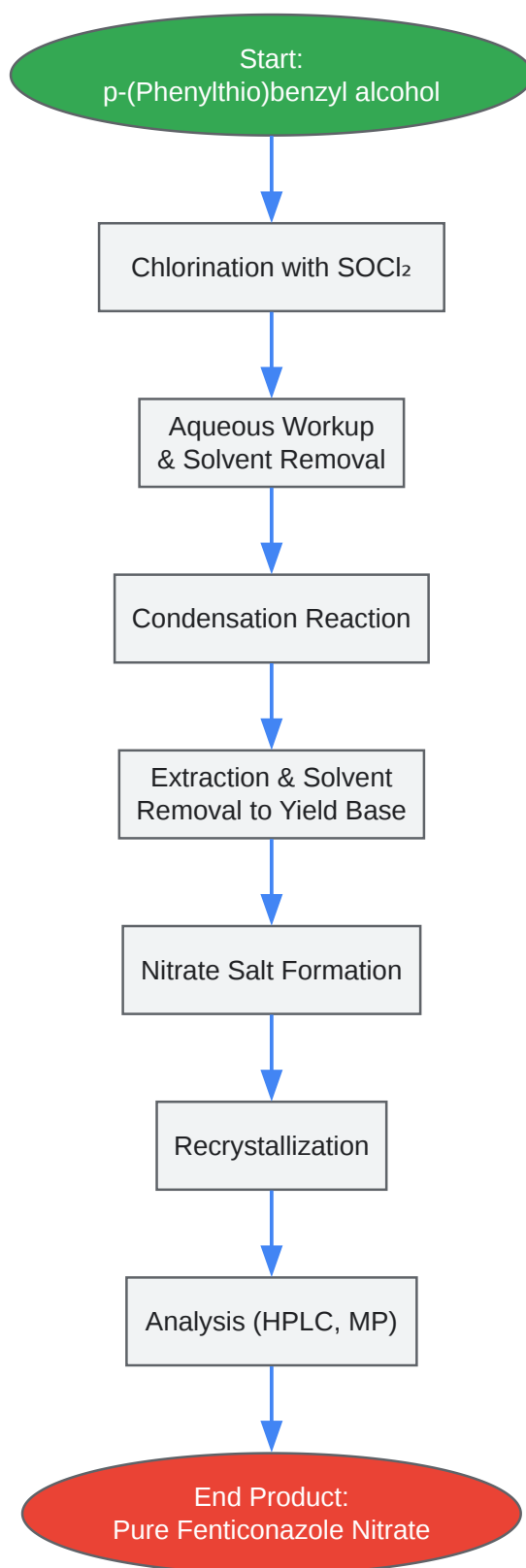
- Chlorination: Conversion of the benzyl alcohol to the more reactive benzyl chloride intermediate.
- Condensation: O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with the benzyl chloride intermediate to form the Fenticonazole base.
- Salt Formation & Purification: Conversion of the Fenticonazole base to its nitrate salt, followed by purification via recrystallization.

The overall synthetic pathway and experimental workflow are illustrated in the diagrams below.



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Caption: Synthetic pathway for Fenticonazole nitrate.



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Caption: Experimental workflow for Fenticonazole nitrate synthesis.

## Experimental Protocols

### Step 1: Synthesis of 4-(Phenylthio)benzyl chloride

This protocol describes the conversion of the starting alcohol to its corresponding chloride, a key activated intermediate for the subsequent condensation step. A general procedure involves reacting the alcohol with thionyl chloride.<sup>[8]</sup><sup>[9]</sup>

| Parameter   | Description  |
|-------------|--|
| Reagents    | p-(Phenylthio)benzyl alcohol, Thionyl chloride (SOCl <sub>2</sub> ), Pyridine  |
| Solvent     | Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )   |
| Procedure   | <ol style="list-style-type: none"><li>1. Dissolve p-(Phenylthio)benzyl alcohol and pyridine in dichloromethane in a reaction flask.</li><li>2. Cool the mixture in an ice-water bath.</li><li>3. Add thionyl chloride dropwise while maintaining the temperature below 25°C.<sup>[9]</sup></li><li>4. After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.<sup>[9]</sup></li><li>5. Monitor the reaction to completion using Thin Layer Chromatography (TLC).</li><li>6. Upon completion, wash the reaction mixture with water until neutral.</li><li>7. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as an oil.</li></ol> |
| Safety Note | Thionyl chloride and pyridine are corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).   |

### Step 2: Synthesis of Fenticonazole Base via Condensation

The chlorinated intermediate is reacted with 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol under basic conditions to form the Fenticonazole base.[10][11]

| Parameter | Description   |
|-----------|---|
| Reagents  | 4-(Phenylthio)benzyl chloride, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., PEG-400)[11]  |
| Solvents  | Tetrahydrofuran (THF), Water, Diethyl ether   |
| Procedure | 1. In a reaction vessel, charge 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol, THF, water, NaOH, and PEG-400.[11] 2. Heat the mixture to reflux.[11] 3. Slowly add a solution of 4-(phenylthio)benzyl chloride to the refluxing mixture over 30 minutes.[11] 4. Maintain the reaction at reflux for approximately 4 hours.[11] 5. After cooling, add diethyl ether and perform a liquid-liquid extraction. 6. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. 7. Filter and evaporate the solvent to obtain the crude Fenticonazole base. |

## Step 3: Fenticonazole Nitrate Salt Formation and Purification

The final step involves converting the Fenticonazole base into its more stable and usable nitrate salt, followed by purification.[12][13]

| Parameter | Description   |
|-----------|---|
| Reagents  | Fenticonazole base, Concentrated Nitric Acid (HNO <sub>3</sub> )  |
| Solvent   | 95% Ethanol, Ethyl Acetate  |
| Procedure | <p>1. Dissolve the crude Fenticonazole base in 95% ethanol.<sup>[11]</sup> 2. While stirring at room temperature, slowly add concentrated nitric acid.<sup>[11]</sup> 3. A solid precipitate of Fenticonazole nitrate will form. 4. Isolate the crude solid by suction filtration.<sup>[11]</sup> 5. For purification, dissolve the crude product in a heated mixture of absolute ethanol and water.<sup>[13]</sup> 6. Allow the solution to cool slowly to room temperature and then in a cold bath to facilitate crystallization.<sup>[14]</sup> 7. Filter the purified white solid, wash with a small amount of cold ethyl acetate, and dry under vacuum.<sup>[13]</sup></p> |

## Quantitative Data and Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and melting point analysis are standard methods for this purpose.

| Parameter         | Specification / Result   | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>24</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> OS·HNO <sub>3</sub> |           |
| Molecular Weight  | 518.41 g/mol   | [1]       |
| Appearance        | White to almost white crystalline powder   | [16]      |
| Melting Point     | 135.5 - 136.8°C  | [13]      |
| Purity (HPLC)     | ≥ 99.8%  | [13]      |
| Solubility        | Soluble in DMSO and Ethanol;<br>Insoluble in Water                                 | [17]      |

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